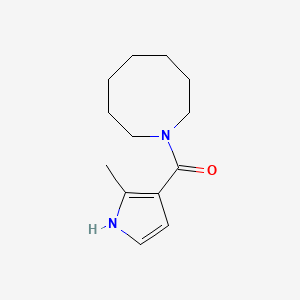
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone, also known as AZM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrole and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone is not fully understood. However, it has been proposed that azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone exerts its effects by modulating various signaling pathways in the body. For example, it has been reported that azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in vitro and in vivo. Furthermore, azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone in lab experiments is its low toxicity. azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. Additionally, azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone in lab experiments is its limited solubility in water. This can make it difficult to administer azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone to cells or animals in lab experiments.
将来の方向性
There are several future directions for research on azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone. One future direction is the investigation of the molecular targets of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone. While the mechanism of action of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone is not fully understood, identifying its molecular targets could provide insight into its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and administration of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone for various therapeutic applications. Furthermore, investigating the potential synergistic effects of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone with other compounds could lead to the development of more effective therapies. Finally, investigating the potential side effects of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone is also important for its safe use in therapeutic applications.
合成法
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone can be synthesized by reacting 2-methyl-1H-pyrrole-3-carbaldehyde with 1,2-diaminocyclohexane in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone. This synthesis method has been reported in several scientific publications and has been found to be reliable and efficient.
科学的研究の応用
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to exhibit various scientific research applications. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-12(7-8-14-11)13(16)15-9-5-3-2-4-6-10-15/h7-8,14H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNJHRRRIEKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7584051.png)



![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)

![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)

![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
